7-Phenylcinnoline
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Overview
Description
7-Phenylcinnoline is an organic compound with the molecular formula C14H10N2. It belongs to the cinnoline family, which is a class of heterocyclic compounds containing a benzene ring fused to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylcinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid. The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Phenylcinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using halogens in the presence of a catalyst, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated cinnoline derivatives, while nitration can introduce nitro groups into the aromatic ring .
Scientific Research Applications
7-Phenylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 7-Phenylcinnoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Cinnoline: The parent compound of the cinnoline family, with a similar structure but without the phenyl group.
Quinoline: A related heterocyclic compound with a nitrogen atom in the ring, but differing in the position of the nitrogen atoms.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness: 7-Phenylcinnoline is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10N2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-phenylcinnoline |
InChI |
InChI=1S/C14H10N2/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-16-14(12)10-13/h1-10H |
InChI Key |
DECJSXBOZAVLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN=N3 |
Origin of Product |
United States |
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